molecular formula C28H26ClNO5 B301975 (9-{2-[(4-chlorobenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid

(9-{2-[(4-chlorobenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid

Número de catálogo B301975
Peso molecular: 492 g/mol
Clave InChI: NSDLOOWTKMAZRP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(9-{2-[(4-chlorobenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as CDM-1 and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments. In

Mecanismo De Acción

The mechanism of action of CDM-1 involves the inhibition of tubulin polymerization, which is essential for cell division and proliferation. CDM-1 binds to the colchicine binding site on tubulin, preventing the formation of microtubules and disrupting the normal function of the cytoskeleton. This leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
CDM-1 has been shown to have a selective cytotoxic effect on cancer cells, while sparing normal cells. This is due to the differential expression of tubulin isoforms in cancer cells compared to normal cells. CDM-1 also has anti-inflammatory and neuroprotective effects, which may be due to its ability to modulate the immune response and protect against oxidative stress.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

CDM-1 has several advantages for laboratory experiments, including its high potency and selectivity for cancer cells. However, it also has limitations, such as its poor solubility in aqueous solutions and potential toxicity to normal cells at high concentrations. These limitations can be addressed by optimizing the formulation and dosing of CDM-1 in preclinical studies.

Direcciones Futuras

There are several future directions for research on CDM-1, including the development of novel formulations and delivery methods, the exploration of its potential applications in combination with other anti-cancer agents, and the investigation of its mechanism of action in more detail. Additionally, further studies are needed to evaluate the safety and efficacy of CDM-1 in clinical trials, and to identify biomarkers that can predict response to treatment.
In conclusion, (9-{2-[(4-chlorobenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid or CDM-1 is a promising compound for cancer treatment that has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments. Further research is needed to fully explore its therapeutic potential and to translate these findings into clinical practice.

Métodos De Síntesis

The synthesis of CDM-1 involves a multi-step process that begins with the reaction of 4-chlorobenzyl alcohol with 2-hydroxybenzaldehyde to form a Schiff base. This intermediate is then reacted with 9-acridinyl-1,8-dicarboxylic anhydride to form CDM-1. The synthesis of CDM-1 has been optimized for yield and purity, and the compound has been characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Aplicaciones Científicas De Investigación

CDM-1 has been studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. CDM-1 has also been studied for its anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Propiedades

Fórmula molecular

C28H26ClNO5

Peso molecular

492 g/mol

Nombre IUPAC

2-[9-[2-[(4-chlorophenyl)methoxy]phenyl]-1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-acridin-10-yl]acetic acid

InChI

InChI=1S/C28H26ClNO5/c29-18-13-11-17(12-14-18)16-35-24-10-2-1-5-19(24)26-27-20(6-3-8-22(27)31)30(15-25(33)34)21-7-4-9-23(32)28(21)26/h1-2,5,10-14,26H,3-4,6-9,15-16H2,(H,33,34)

Clave InChI

NSDLOOWTKMAZRP-UHFFFAOYSA-N

SMILES

C1CC2=C(C(C3=C(N2CC(=O)O)CCCC3=O)C4=CC=CC=C4OCC5=CC=C(C=C5)Cl)C(=O)C1

SMILES canónico

C1CC2=C(C(C3=C(N2CC(=O)O)CCCC3=O)C4=CC=CC=C4OCC5=CC=C(C=C5)Cl)C(=O)C1

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.